Comparative Antibacterial Potency Against Staphylococcus aureus and Streptococcus faecalis
Pyrroxamycin (dioxapyrrolomycin) exhibits potent anti-Gram-positive activity with an MIC range of 0.077–0.64 µM against *S. aureus* 209P JC-1 and 0.644 µM against *S. faecalis* ATCC 8043 [1]. This potency is approximately 20- to 200-fold greater than that of Pyrrolomycin A (17.29 µM and 34.53 µM, respectively) but is comparable to or slightly less potent than Pyrrolomycin D (MIC ≤0.069 µM for both strains) [1]. Unlike Pyrrolomycin C and E, which also show good Gram-positive activity, Pyrroxamycin retains a complete lack of activity against Gram-negative pathogens (MIC >329.87 µM), a defining feature for its experimental use [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *S. aureus* 209P JC-1 |
|---|---|
| Target Compound Data | 0.077–0.64 µM |
| Comparator Or Baseline | Pyrrolomycin A: 17.29 µM; Pyrrolomycin B: 0.56 µM; Pyrrolomycin C: 0.61 µM; Pyrrolomycin D: ≤0.069 µM; Pyrrolomycin E: 5.07 µM |
| Quantified Difference | Pyrroxamycin is ~27- to 224-fold more potent than Pyrrolomycin A; ~1.2- to 10.5-fold less potent than Pyrrolomycin D. |
| Conditions | Agar dilution method; data compiled in review [1] from original antimicrobial studies. |
Why This Matters
This data precisely positions Pyrroxamycin within the potency hierarchy of pyrrolomycins, allowing researchers to select it when a highly potent, narrow-spectrum anti-staphylococcal agent with a defined structural signature is required.
- [1] Cascioferro S, et al. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules. 2015 Dec 4;20(12):21658-71. doi: 10.3390/molecules201219797. PMID: 26690095; PMCID: PMC6331927. View Source
